REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[CH2:12]([N:14]([CH:18]([CH3:20])C)[CH:15]([CH3:17])C)[CH3:13].Cl[CH2:22][C:23]1C=C[CH:29]=[CH:28][C:24]=1[C:25](Cl)=[O:26].[CH3:32][N:33]1CCNCC1>O1CCCC1>[CH3:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][C:25](=[O:26])[C:24]2[CH:28]=[CH:29][C:20]([CH2:18][N:14]3[CH2:12][CH2:13][N:33]([CH3:32])[CH2:17][CH2:15]3)=[CH:22][CH:23]=2)=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10]
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Name
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|
Quantity
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30 g
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Type
|
reactant
|
Smiles
|
CC1=C(C=C(N)C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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C(C)N(C(C)C)C(C)C
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Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
38.4 g
|
Type
|
reactant
|
Smiles
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ClCC1=C(C(=O)Cl)C=CC=C1
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Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
138.2 g
|
Type
|
reactant
|
Smiles
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CN1CCNCC1
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Control Type
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UNSPECIFIED
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Setpoint
|
27.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at this temperature for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
is added over a period of 60-65 min
|
Duration
|
62.5 (± 2.5) min
|
Type
|
TEMPERATURE
|
Details
|
maintaining a temperature of 25-30° C
|
Type
|
STIRRING
|
Details
|
The resulting suspension is stirred at this temperature for 60 min
|
Duration
|
60 min
|
Type
|
DISTILLATION
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Details
|
Tetrahydrofurane is distilled of at 50° C. under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
At the end of the distillation the temperature
|
Type
|
CUSTOM
|
Details
|
is adjusted to 45-48° C.
|
Type
|
ADDITION
|
Details
|
water (300 ml) Is added over a period of 45-60 min at this temperature
|
Duration
|
52.5 (± 7.5) min
|
Type
|
TEMPERATURE
|
Details
|
The resulting suspension is cooled to 23° C.
|
Type
|
STIRRING
|
Details
|
stirred for 60 min
|
Duration
|
60 min
|
Type
|
FILTRATION
|
Details
|
The suspension is filtered
|
Type
|
WASH
|
Details
|
the filtercake washed with water (225 ml)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=C(C=C1)NC(C1=CC=C(C=C1)CN1CCN(CC1)C)=O)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 69.2 g | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |